6-(Benzyloxy)pyridazine-3-boronic Acid Pinacol Ester
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Overview
Description
6-(Benzyloxy)pyridazine-3-boronic Acid Pinacol Ester is a boronic ester derivative that has garnered interest in the field of organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions. This compound is characterized by the presence of a benzyloxy group attached to the pyridazine ring, along with a boronic acid pinacol ester moiety. The unique structure of this compound makes it a valuable building block in the synthesis of various organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzyloxy)pyridazine-3-boronic Acid Pinacol Ester typically involves the following steps:
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Halogen-Metal Exchange and Borylation: Common reagents used in this process include organolithium or Grignard reagents .
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Palladium-Catalyzed Cross-Coupling: : Another common method is the palladium-catalyzed cross-coupling of halopyridazines with tetraalkoxydiborane or dialkoxyhydroborane . This method is widely used due to its efficiency and mild reaction conditions.
Industrial Production Methods
Industrial production of this compound often involves large-scale palladium-catalyzed cross-coupling reactions. The use of continuous flow reactors and automated systems allows for the efficient and scalable production of this compound .
Chemical Reactions Analysis
Types of Reactions
6-(Benzyloxy)pyridazine-3-boronic Acid Pinacol Ester undergoes various types of chemical reactions, including:
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Suzuki–Miyaura Coupling: : This is the most common reaction involving boronic esters. It involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
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Protodeboronation: : This reaction involves the removal of the boronic ester group, typically using a radical approach .
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Radical Initiators: Used in protodeboronation reactions.
Major Products
Aryl or Vinyl Compounds: Formed through Suzuki–Miyaura coupling.
Hydrocarbons: Formed through protodeboronation.
Scientific Research Applications
6-(Benzyloxy)pyridazine-3-boronic Acid Pinacol Ester has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceutical compounds due to its ability to form stable carbon-carbon bonds.
Material Science: Used in the synthesis of advanced materials with unique properties.
Mechanism of Action
The primary mechanism of action of 6-(Benzyloxy)pyridazine-3-boronic Acid Pinacol Ester involves its role as a boronic ester in Suzuki–Miyaura coupling reactions. The process involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the coupled product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid Pinacol Ester: Another boronic ester commonly used in Suzuki–Miyaura coupling.
6-Hydroxypyridine-3-boronic Acid Pinacol Ester: Used in the synthesis of pharmaceutical compounds.
Uniqueness
6-(Benzyloxy)pyridazine-3-boronic Acid Pinacol Ester is unique due to the presence of the benzyloxy group, which can influence the reactivity and selectivity of the compound in various chemical reactions. This makes it a valuable tool in the synthesis of complex organic molecules .
Properties
Molecular Formula |
C17H21BN2O3 |
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Molecular Weight |
312.2 g/mol |
IUPAC Name |
3-phenylmethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine |
InChI |
InChI=1S/C17H21BN2O3/c1-16(2)17(3,4)23-18(22-16)14-10-11-15(20-19-14)21-12-13-8-6-5-7-9-13/h5-11H,12H2,1-4H3 |
InChI Key |
KRAGEDZZCFQOEP-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NN=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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